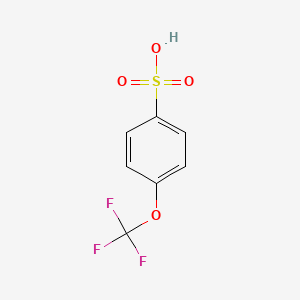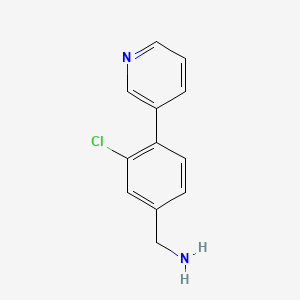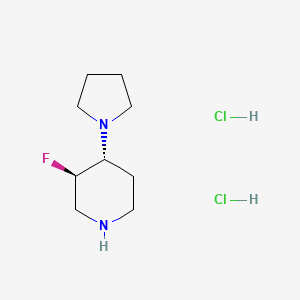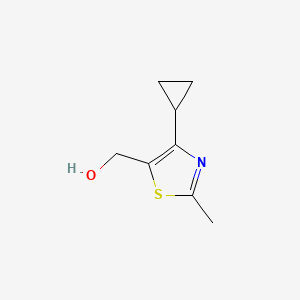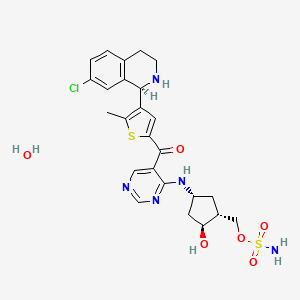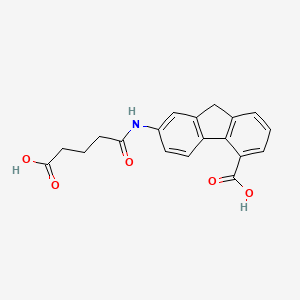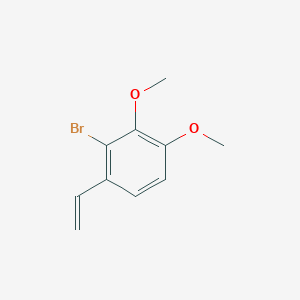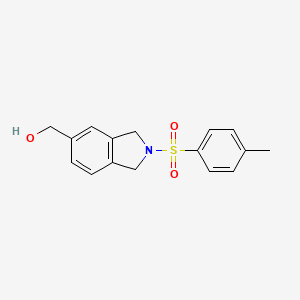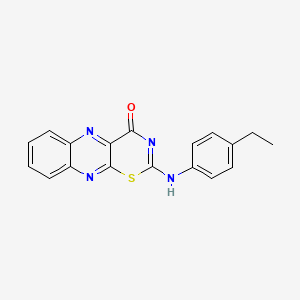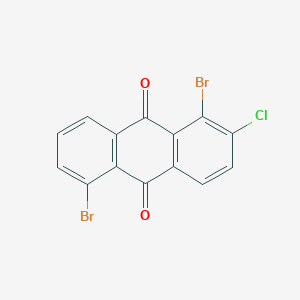
1,5-Dibromo-2-chloroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dibromo-2-chloroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the anthracene ring, which significantly alters its chemical and physical properties. Anthracene derivatives, including this compound, are widely studied for their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-chloroanthracene-9,10-dione typically involves the bromination and chlorination of anthracene-9,10-dione. One common method is the electrophilic aromatic substitution reaction, where anthracene-9,10-dione is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dibromo-2-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups replacing the bromine and chlorine atoms .
Wissenschaftliche Forschungsanwendungen
1,5-Dibromo-2-chloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Wirkmechanismus
The mechanism of action of 1,5-Dibromo-2-chloroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its potential anticancer activity. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Dibromoanthracene-9,10-dione
- 2-Chloroanthracene-9,10-dione
- 1,5-Dichloroanthracene-9,10-dione
Uniqueness
1,5-Dibromo-2-chloroanthracene-9,10-dione is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
61601-45-4 |
|---|---|
Molekularformel |
C14H5Br2ClO2 |
Molekulargewicht |
400.45 g/mol |
IUPAC-Name |
1,5-dibromo-2-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Br2ClO2/c15-8-3-1-2-6-10(8)13(18)7-4-5-9(17)12(16)11(7)14(6)19/h1-5H |
InChI-Schlüssel |
HXRYTUAMRJTGOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B13134578.png)
![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)
